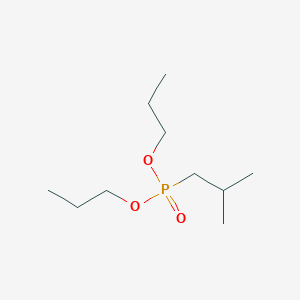
Dipropyl (2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and one 2-methylpropyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methylpropyl)phosphonate typically involves the reaction of trialkyl phosphites with alkyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form the desired phosphonate ester. For example, the reaction of triethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-methylpropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (2-methylpropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Phosphonates are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Some phosphonates are investigated for their antiviral and anticancer properties.
Industry: Phosphonates are used as flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of dipropyl (2-methylpropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl methylphosphonate
- Diisopropyl methylphosphonate
- Dimethyl (2-methylpropyl)phosphonate
Uniqueness
Dipropyl (2-methylpropyl)phosphonate is unique due to its specific alkyl group arrangement, which can influence its reactivity and binding affinity to molecular targets. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and boiling point, which can affect its application in various fields .
Properties
CAS No. |
88093-46-3 |
|---|---|
Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C10H23O3P/c1-5-7-12-14(11,9-10(3)4)13-8-6-2/h10H,5-9H2,1-4H3 |
InChI Key |
VVEAFPPWZRPDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC(C)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















